4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid
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Overview
Description
4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C14H15NO5 It is characterized by the presence of a benzofuran ring substituted with a methoxy group and a carboxamido group, linked to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid typically involves the following steps:
Formation of 7-Methoxybenzofuran-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction: The carboxylic acid group of 7-Methoxybenzofuran-2-carboxylic acid is converted to an amide by reacting with an appropriate amine, such as butanoic acid amine, under dehydrating conditions using reagents like carbodiimides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxybenzofuran-2-carboxylic acid: A precursor in the synthesis of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid.
Benzofuran derivatives: Compounds with similar benzofuran core structures but different substituents.
Uniqueness
4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamido groups, along with the butanoic acid chain, make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
503616-39-5 |
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Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-[(7-methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H15NO5/c1-19-10-5-2-4-9-8-11(20-13(9)10)14(18)15-7-3-6-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
WAGFKNKMMIVEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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